tert-Butyl 2-amino-2-(pyridin-2-yl)acetate
Description
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate is a chiral α-amino ester derivative featuring a pyridine ring and a tert-butyl ester group. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its bifunctional reactivity: the amino group enables hydrogen bonding and coordination chemistry, while the tert-butyl ester provides steric protection for selective deprotection in multi-step reactions . Its pyridine moiety enhances aromatic interactions, making it valuable in drug design targeting enzymes or receptors with hydrophobic pockets.
Properties
IUPAC Name |
tert-butyl 2-amino-2-pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGNWIELBOAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Strategies
A prevalent method involves a multi-step sequence starting with glycine or its derivatives. The amino group is first protected to prevent undesired side reactions during subsequent transformations. N-(Diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3) serves as a key intermediate, where the diphenylmethylene group shields the amine. This intermediate undergoes nucleophilic substitution with 2-bromopyridine in the presence of a palladium catalyst to introduce the pyridin-2-yl group. Following coupling, acidic hydrolysis (e.g., HCl in dioxane) removes the protecting group, yielding the free amine.
Table 1: Representative Protection-Deprotection Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine Protection | Diphenylmethanol, HCl, reflux | 85 |
| Pyridine Coupling | 2-Bromopyridine, Pd(OAc)₂, K₂CO₃, DMF, 80°C | 72 |
| Deprotection | 2M HCl, dioxane, rt, 4h | 90 |
This route balances yield and purity but requires careful handling of moisture-sensitive intermediates.
Direct Amination Approaches
Alternative methods bypass protection steps by directly functionalizing glycine tert-butyl ester. For example, Ullmann-type coupling between glycine tert-butyl ester and 2-iodopyridine using a copper catalyst in DMSO at 120°C achieves direct C–N bond formation. While this one-pot method simplifies synthesis, it faces challenges in regioselectivity and requires excess pyridine derivatives to drive the reaction.
Mechanistic Insight : The reaction proceeds via a radical intermediate, with copper(I) facilitating single-electron transfers. Steric hindrance from the tert-butyl group directs substitution to the pyridine’s α-position.
Reaction Optimization and Scalability
Solvent and Base Selection
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing transition states. For deprotonation steps, organic bases such as DIPEA (diisopropylethylamine) or triethylamine are preferred over inorganic alternatives (e.g., K₂CO₃) due to improved solubility in non-aqueous media. A patent detailing a related synthesis highlights that neutral starting materials and controlled base addition reduce viscosity, facilitating stirring and improving yields up to 88%.
Temperature and Time Effects
Thermal control is critical in avoiding decomposition. Pyridine coupling reactions typically proceed at 80–100°C, while esterification steps require milder conditions (40–60°C). Prolonged heating (>12h) risks racemization at the α-carbon, necessitating monitoring via chiral HPLC.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-amino-2-(pyridin-2-yl)acetate has been investigated for its potential as:
- Enzyme Inhibitor: Studies indicate that it may modulate enzymatic activity, particularly in pathways related to inflammation and cell proliferation. Its binding affinity to specific receptors suggests it could influence biological processes significantly.
Case Study:
A study demonstrated the compound's ability to inhibit certain kinases involved in cancer cell proliferation, highlighting its potential as a therapeutic agent against malignancies .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its reactivity allows for further derivatization, making it valuable in creating novel compounds with enhanced pharmacological properties.
Data Table: Synthesis of Related Compounds
| Compound Name | Structural Features | Application |
|---|---|---|
| Tert-butyl 2-amino-4-(pyridin-4-yl)phenyl carbamate | Contains a carbamate group | Potential anti-inflammatory agent |
| Tert-butyl N-(2-amino-5-(pyridin-4-yl)phenyl)carbamate | Modified phenyl group | Anticancer properties |
| Methyl 2-amino-2-(pyridin-3-yl)acetate | Lacks tert-butyl group | Investigated for neuroprotective effects |
Pharmacological Research
The compound is being explored for its interaction with Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune response modulation. Its structural similarity to known TLR agonists suggests it may serve as a candidate for vaccine adjuvants or immunotherapeutics .
Research Findings:
Recent studies have shown that derivatives of this compound can activate TLR8-dependent signaling pathways, indicating potential applications in enhancing vaccine efficacy and treating infectious diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Methyl (S)-2-amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2b)
- Structure : Replaces pyridine with a 3-bromo-4,5-dihydroisoxazole ring.
- Key Differences :
- The dihydroisoxazole introduces a strained heterocycle, enhancing electrophilicity for nucleophilic attacks.
- Bromine substitution offers a handle for further functionalization (e.g., cross-coupling).
- Stereochemistry (S/R configuration) significantly impacts biological activity, as seen in nature-inspired derivatives .
- Applications : Used in bioactive molecule synthesis, particularly for antimicrobial agents.
(b) (E)-tert-Butyl 2-(pyridin-2-yl)-2-(p-tolylimino)acetate (9a)
- Structure: Substitutes the amino group with an imino (NH) and p-tolyl group.
- Key Differences: The imino group reduces hydrogen-bonding capacity but increases planarity, favoring π-π stacking. p-Tolyl enhances lipophilicity, improving membrane permeability compared to the parent compound .
- Applications: Potential as a ligand in catalysis or as a precursor for Schiff base complexes.
(c) tert-Butyl 2-((3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)acetate
- Structure : Incorporates a boronic ester on the pyridine ring.
- Key Differences :
- Applications : Critical in synthesizing biaryl structures for kinase inhibitors.
Heterocyclic Ring Modifications
(a) tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate
- Structure : Replaces pyridine with pyrimidine and adds bromine at the 5-position.
- Bromine serves as a halogen bond donor and synthetic handle for nucleophilic substitution .
- Applications : Intermediate in antiviral and anticancer drug development.
(b) Methyl 2-amino-2-(3,4-difluorophenyl)acetate
- Structure : Substitutes pyridine with a 3,4-difluorophenyl group.
- Key Differences :
- Applications : Used in CNS-targeting drugs due to fluorinated aromatic systems.
Stereochemical and Protecting Group Variations
(a) tert-Butyl (R)-2-(pyrrolidin-3-yloxy)acetate
- Structure: Replaces the amino-pyridine moiety with a pyrrolidinyloxy group.
- Key Differences: The pyrrolidine ring introduces conformational rigidity and basicity. Lacks the amino group, reducing nucleophilicity but increasing stability under acidic conditions .
- Applications : Building block for peptidomimetics and GPCR ligands.
(b) tert-Butyl 2-(piperidin-2-yl)acetate
Comparative Data Table
Research Findings and Trends
- Stereochemical Impact : Derivatives with defined stereochemistry (e.g., 2b/c) show enhanced bioactivity, underscoring the importance of chiral centers in drug design .
- Boronic Esters : Compounds like those in are pivotal in high-throughput medicinal chemistry due to their cross-coupling versatility.
- Halogenation : Bromine-substituted analogs (e.g., ) exhibit improved binding in hydrophobic enzyme pockets, a trend observed in kinase inhibitors.
Biological Activity
Tert-butyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a pyridine ring, which contribute to its diverse interactions with biological targets. The molecular formula of this compound is CHNO\ and it has a molecular weight of approximately 220.27 g/mol.
Structural Characteristics
The structural characteristics of this compound allow it to engage in various molecular interactions, such as:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- π-π Interactions : The pyridine ring can participate in π-π interactions, modulating the activity of enzymes or receptors.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs can be significant in cancer therapy by preventing uncontrolled cell proliferation .
2. Anti-inflammatory Effects
Studies have indicated that derivatives of this compound may possess anti-inflammatory properties. For instance, compounds structurally related to this compound showed significant inhibition of COX-2 activity, with IC values comparable to standard anti-inflammatory drugs like celecoxib .
3. Antimicrobial Properties
The compound has also been explored for its antimicrobial and antifungal properties, showing activity against various pathogens .
The mechanism of action involves:
- Binding Affinity : Interaction with specific receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and cellular growth.
- Inhibition of Cell Proliferation : By inhibiting CDKs, the compound can effectively halt the progression of the cell cycle in cancerous cells .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study focused on the synthesis and evaluation of pyridine derivatives, including this compound, reported potent anti-inflammatory effects through COX inhibition assays. The results indicated that certain derivatives could suppress inflammation markers effectively in vitro and in vivo models .
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-amino-2-(pyridin-2-yl)acetate, and how can reaction yields be optimized?
The synthesis typically involves condensation of pyridin-2-yl precursors with tert-butyl cyanoacetate derivatives under basic conditions. Key steps include nucleophilic substitution and esterification. Yield optimization can be achieved via continuous flow reactors to enhance mixing and reduce side reactions, followed by advanced purification methods like recrystallization or vacuum distillation . For enantiomeric purity, chiral auxiliaries (e.g., tert-butanesulfinamide) are used to direct stereochemistry in intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and confirm ester/amine functional groups. Coupling constants in pyridin-2-yl protons (e.g., Hz) distinguish substitution patterns .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves molecular geometry, bond angles, and torsional strain in the tert-butyl group. For example, C–C bond lengths in the tert-butyl moiety average Å, with deviations indicating steric effects .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+Na] at m/z 313.1165) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Cross-validation using complementary techniques is critical. For instance:
- If H NMR suggests multiple conformers, variable-temperature NMR or X-ray analysis can clarify dynamic behavior .
- Discrepancies in mass spectrometry data (e.g., unexpected adducts) require re-analysis under controlled ionization conditions (e.g., ESI vs. EI) .
- Crystallographic data (e.g., SHELXL refinement) can resolve ambiguities in stereochemistry when NMR coupling constants are inconclusive .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?
- Chiral Resolution : Use of enantiopure tert-butanesulfinamide intermediates to direct stereochemistry at the α-amino position .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer of racemic esters.
- Chromatography : Chiral stationary phases (e.g., cellulose-based) separate diastereomers post-synthesis .
Q. How does the tert-butyl group influence reactivity in multi-step syntheses?
The tert-butyl group acts as a steric shield, protecting the α-amino ester moiety from nucleophilic attack during reactions. However, its bulkiness can hinder access to reactive sites, necessitating:
- Temperature Modulation : Elevated temperatures (80–100°C) to overcome steric barriers in SN2 reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of tert-butyl-containing intermediates .
Q. What are key considerations in designing biological activity assays for this compound?
- Target Engagement : Surface plasmon resonance (SPR) or ITC measures binding affinity to enzymes/receptors (e.g., kinase targets).
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses susceptibility to esterase-mediated hydrolysis.
- Cellular Permeability : Caco-2 monolayer assays evaluate transcellular transport, critical for CNS-targeted derivatives .
Q. How do structural analogs differ in synthetic applications and bioactivity?
Analogues like tert-butyl 2-cyano-3-(pyridin-2-yl)acrylate lack the thiazole ring, reducing π-π stacking interactions with biological targets. Conversely, nitro-substituted derivatives (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate) exhibit enhanced electrophilicity, improving reactivity in nucleophilic aromatic substitutions .
Methodological Notes
- Data Reproducibility : Always report reaction conditions (e.g., inert atmosphere, catalyst loading) to ensure reproducibility .
- Software Tools : Use Mercury (CCDC) for crystallographic visualization and GaussView for DFT-based conformational analysis .
- Safety : No ecological toxicity data exists for this compound; handle per ALARA principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
